molecular formula C19H18N4O4 B7689779 4-{2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide

4-{2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide

Cat. No.: B7689779
M. Wt: 366.4 g/mol
InChI Key: VKFHJLBBBOTJAS-UHFFFAOYSA-N
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Description

4-{2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, which is known for its diverse applications in medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring and phenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-{2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules and modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

What sets 4-{2-[3-(3-Ethyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide apart is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

4-[[2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-2-16-22-19(27-23-16)13-4-3-5-15(10-13)26-11-17(24)21-14-8-6-12(7-9-14)18(20)25/h3-10H,2,11H2,1H3,(H2,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFHJLBBBOTJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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